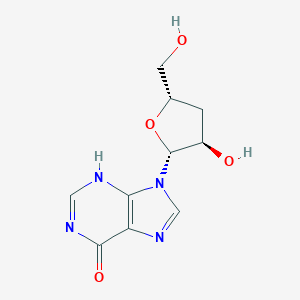

3'-Deoxyinosine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3’-Deoxyinosine can be synthesized through the deacetylation of diacetate precursors. For instance, a solution of diacetate in methanol is treated with ammonium hydroxide at room temperature for about an hour . This reaction yields 3’-Deoxyinosine after the removal of acetyl groups.

Industrial Production Methods: While specific industrial production methods for 3’-Deoxyinosine are not extensively documented, the general approach involves large-scale synthesis using similar deacetylation reactions under controlled conditions to ensure high purity and yield.

Analyse Des Réactions Chimiques

Enzymatic Deamination and Hydrolysis

3'-Deoxyinosine is a primary metabolite of cordycepin (3'-deoxyadenosine) via adenosine deaminase (ADA)-mediated deamination. This reaction occurs rapidly in biological fluids:

Key Findings :

-

Pentostatin, an ADA inhibitor, reduces degradation by >95% .

-

3'-dI is further phosphorylated intracellularly to its active triphosphate form .

Phosphorylation to Active Metabolites

This compound undergoes sequential phosphorylation in cells to form this compound 5'-triphosphate (3'-dITP), mediated by nucleoside kinases:

Pathway :

-

3'-dI → 3'-dIMP (via adenosine kinase)

-

3'-dIMP → 3'-dIDP (via nucleoside diphosphate kinase)

-

3'-dIDP → 3'-dITP (via nucleoside triphosphate kinase)

Cellular Effects :

-

3'-dITP incorporates into RNA/DNA, causing chain termination .

-

In RAW264.7 macrophages, 3'-dITP suppresses TNF-α and IL-6 expression (IC₅₀: 25 μM) .

Chemical Cleavage in Sequencing Probes

3'-Thio-modified this compound (3'-S-dI) undergoes site-specific cleavage with silver ions, enabling sequencing-by-ligation (SBL):

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| 3'-S-dI + AgNO₃ → 5'-PO₄ fragment | Aqueous AgNO₃ (10 mM, pH 6.5) | 5'-Phosphorylated oligo | Microarray-based SBL |

Mechanism :

Stability in Biological Matrices

This compound demonstrates pH- and temperature-dependent stability:

| Condition | Half-Life | Degradation Products |

|---|---|---|

| Plasma (37°C, pH 7.4) | 8–12 min | Hypoxanthine, ribose derivatives |

| Acidic (pH 2.0) | <5 min | Depurination products |

| Frozen (-80°C) | >6 months | None detected |

Analytical Methods :

Interaction with DNA Repair Enzymes

This compound in DNA triggers repair by human endonuclease V (hEndoV):

| Enzyme | Substrate Specificity | Cleavage Site | Efficiency |

|---|---|---|---|

| hEndoV | ssDNA/RNA with 3'-dI | 3' to inosine | kₐₜₐₗ: 0.8 s⁻¹ |

Base Preference :

Synthetic Modifications

This compound derivatives are synthesized for biochemical applications:

Synthesis :

Applications De Recherche Scientifique

Anticancer Applications

3'-Deoxyinosine has been studied for its anticancer properties, particularly in relation to its active metabolite, cordycepin (3'-deoxyadenosine).

- Mechanism of Action : Research indicates that 3'-dI can be converted into cordycepin 5'-triphosphate, which exhibits cytotoxic effects on cancer cells. In vitro studies have shown that 3'-dI can inhibit the proliferation of leukemia cells when protected from deamination by adenosine deaminase (ADA) inhibitors .

- Case Study : A study demonstrated that when administered with ADA inhibitors, 3'-dI significantly prolonged survival in murine models of leukemia, showcasing its potential as an effective anticancer agent .

Antifungal Activity

This compound has also been investigated for its antifungal properties.

- Efficacy Against Candida : In a murine model of invasive candidiasis, 3'-dI exhibited potent antifungal activity when protected from deamination. The results showed a decrease in fungal load and increased survival rates among treated mice .

- Mechanism : The compound's antifungal efficacy is attributed to its ability to inhibit the growth of various Candida species, including fluconazole-resistant strains .

Antiparasitic Properties

Research has highlighted the antiparasitic effects of this compound against Leishmania species.

- Inhibition of Leishmania : Studies revealed that 3'-dI is a potent inhibitor of the promastigote form of Leishmania tropica, with an EC50 value indicating significant potency (4.43 × 10^-7 M) while being less toxic to mammalian cells (EC50 = 1.25 × 10^-4 M) .

- Metabolic Conversion : The selective toxicity arises from the metabolism of 3'-dI by Leishmania, converting it into more toxic nucleotides such as cordycepin triphosphate .

Metabolic Pathways and Drug Development

The metabolic pathways involving this compound are crucial for understanding its pharmacological effects.

- Nucleoside Rescue Pathway : A novel metabolic pathway has been proposed where 3'-dI serves as a precursor to active metabolites that exert therapeutic effects similar to those of adenosine and its analogs. This pathway could be significant for drug discovery efforts targeting adenosine-related pathways .

- ProTide Chemistry : Recent advancements include the development of ProTide formulations that enhance the stability and bioavailability of nucleoside analogs like 3'-dA (cordycepin), potentially improving therapeutic outcomes in cancer treatment .

Data Table: Summary of Applications and Findings

Mécanisme D'action

The mechanism of action of 3’-Deoxyinosine involves its incorporation into DNA, where it can cause mutations by pairing with cytosine instead of adenine. This mispairing leads to A:T to G:C transition mutations during DNA replication . Additionally, it can inhibit DNA synthesis and induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Cordycepin (3’-Deoxyadenosine): Similar in structure but with an adenine base instead of hypoxanthine.

Deoxyadenosine: Lacks the hydroxy group at the 2’ position but has an adenine base.

Deoxyguanosine: Similar structure with a guanine base.

Uniqueness: 3’-Deoxyinosine is unique due to its specific interactions with DNA and its ability to induce mutations, making it a valuable tool in genetic research and cancer treatment .

By understanding the properties and applications of 3’-Deoxyinosine, researchers can leverage its potential in various scientific and industrial fields.

Activité Biologique

3'-Deoxyinosine (3'-dI) is a nucleoside that has gained attention in recent years due to its biological activities and potential therapeutic applications. Initially considered an inactive metabolite of cordycepin (3'-deoxyadenosine), recent studies have revealed its significant biological roles, particularly in metabolic pathways and pharmacological effects.

Metabolic Pathways and Absorption

Recent research has demonstrated that this compound is absorbed into systemic circulation when administered orally, unlike its parent compound cordycepin, which undergoes rapid deamination and is poorly absorbed. A study conducted on rats showed that while cordycepin was undetectable in the blood after oral administration, this compound was successfully absorbed and could be converted into the active metabolite cordycepin 5'-triphosphate (CordyTP) in macrophage-like RAW264.7 cells . This conversion is crucial as CordyTP is responsible for many of the therapeutic effects attributed to cordycepin.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties, which have been demonstrated in various cell culture studies. The metabolite's ability to modulate inflammatory responses suggests potential applications in treating inflammatory diseases .

Antifungal Activity

The antifungal activity of this compound has been explored in murine models of invasive candidiasis. When protected from deamination by adenosine deaminase inhibitors, this compound demonstrated significant antifungal efficacy against multiple Candida species, including fluconazole-resistant strains. This suggests that this compound could serve as a basis for developing new antifungal therapies .

Antiproliferative Effects

In addition to its antifungal properties, this compound has shown cytotoxic activity against various cancer cell lines, particularly those expressing terminal deoxynucleotidyl transferase. This activity is enhanced when the compound is protected from metabolic degradation by adenosine deaminase . The compound's broad spectrum of antiproliferative activity extends beyond fungal pathogens to include potential applications in cancer treatment.

Research Findings and Case Studies

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied using advanced analytical techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry. These studies indicate that this compound can be reliably quantified in biological samples, facilitating further research into its therapeutic potential .

Propriétés

IUPAC Name |

9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c15-2-5-1-6(16)10(18-5)14-4-13-7-8(14)11-3-12-9(7)17/h3-6,10,15-16H,1-2H2,(H,11,12,17)/t5-,6+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZDLTVHZJHPAW-BAJZRUMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CNC3=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927210 | |

| Record name | 9-(3-Deoxypentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13146-72-0 | |

| Record name | 3'-Deoxyinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013146720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-Deoxypentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-DEOXYINOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J71U8QAU3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3'-deoxyinosine exert its anti-parasitic effects?

A1: this compound exhibits potent anti-parasitic activity, particularly against Leishmania species. It is taken up by the parasite and metabolized into this compound-5'-monophosphate. The parasite further converts this into 3'-deoxyadenosine (cordycepin)-5'-mono, di-, and triphosphates. These phosphorylated forms are highly toxic and interfere with crucial cellular processes, ultimately leading to parasite death. []

Q2: Does this compound affect mammalian cells?

A2: While this compound shows potent anti-parasitic activity, it exhibits significantly lower toxicity towards mammalian cells. This selectivity makes it a promising candidate for further development as an anti-parasitic agent. [] For instance, it is remarkably less toxic towards mouse mammary tumor FM3A cells compared to Leishmania tropica promastigotes. []

Q3: How does adenosine deaminase (ADA) impact 3'-deoxyadenosine (cordycepin) activity?

A3: ADA plays a crucial role in the metabolism of cordycepin (3'-deoxyadenosine). It converts cordycepin into the less active metabolite this compound, thus reducing its efficacy. [, , , ] Therefore, combining cordycepin with ADA inhibitors could be a promising strategy for cancer treatment. []

Q4: Can you explain the impact of ADA on the therapeutic potential of cordycepin?

A4: ADA expression levels in tumor cells can be used as a predictive biomarker for cordycepin's effectiveness. Tumor cells with low ADA activity are more sensitive to cordycepin treatment. [] This suggests that ADA inhibitors, in combination with cordycepin, might be a valuable strategy to treat a broader range of cancers, particularly those with high ADA activity. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H12N4O4, and its molecular weight is 252.23 g/mol.

Q6: How do structural modifications of inosine affect its hypotensive activity?

A6: The ribose configuration of inosine plays a critical role in its hypotensive activity. Modifications at the 2' and 3' positions of the ribose moiety, such as in 2'-deoxyinosine and this compound, result in a complete loss of hypotensive effects. []

Q7: What is known about the pharmacokinetics of cordycepin?

A7: Cordycepin is known to undergo rapid deamination in vivo, primarily by ADA, forming this compound. This conversion can significantly impact its pharmacokinetic profile. [] To obtain accurate pharmacokinetic data, it is crucial to prevent this degradation during blood sample collection, such as by adding methanol. []

Q8: How does the ADA inhibitor erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride influence cordycepin's pharmacokinetics?

A8: Erythro-9-(2-hydroxy-3-nonyl) adenine hydrochloride, a known ADA inhibitor, can significantly prolong the half-life of cordycepin in vivo. This highlights the potential of ADA inhibitors in improving the pharmacokinetic profile and therapeutic efficacy of cordycepin. []

Q9: Is this compound effective against Leishmania donovani, and how does its efficacy compare to other inosine analogs?

A9: Yes, this compound demonstrates significant anti-leishmanial activity against Leishmania donovani amastigotes in vitro and in vivo. [] In a study using infected mice, intravenous administration of this compound at 100 mg/kg resulted in a 68% reduction in parasite load, compared to untreated controls. [] Among the tested inosine analogs, carbocyclic inosine (C-Ino) exhibited the most potent inhibitory effect, followed by this compound (3'-dI) and 3'-fluoroinosine (3'-FI). []

Q10: Can liposomal encapsulation enhance the efficacy of inosine analogs against leishmaniasis?

A10: Yes, encapsulating inosine analogs in liposomes can significantly enhance their therapeutic efficacy against Leishmania donovani infection. [] Liposomal formulations of C-Ino, 3'-dI, and 3'-FI, administered at 10 mg/kg, achieved comparable or even greater reductions in parasite load compared to their non-encapsulated counterparts at significantly higher doses (50-100 mg/kg). [] This suggests that liposomal delivery can potentially reduce the required dosage and minimize potential side effects. []

Q11: How can researchers screen for potential ADA inhibitors from natural sources?

A11: A rapid and sensitive method using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) can be employed to screen for ADA inhibitors from natural sources. [] This method directly measures the conversion of cordycepin to this compound in the presence of potential inhibitors. By quantifying this compound levels, researchers can evaluate the ADA inhibitory activity of test compounds. [] For instance, this method identified oleanolic acid and ursolic acid from Ligustri lucidi fructus as potent ADA inhibitors. []

Q12: Are there other potential therapeutic applications for compounds isolated from Cordyceps militaris?

A12: Yes, besides this compound, another compound isolated from Cordyceps militaris-inoculated Bombyx mori is cordycepin. [] Cordycepin exhibits cytotoxic activity against various cancer cell lines, including A549 (lung cancer), PANC-1 (pancreatic cancer), and MCF-7 (breast cancer). [] This suggests that compounds derived from Cordyceps militaris hold potential for developing novel anticancer therapies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.